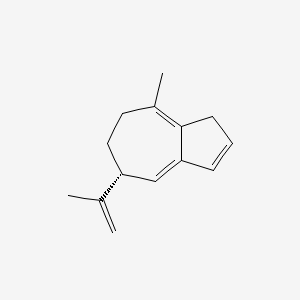

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene

Beschreibung

“(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene” is a bicyclic monoterpene derivative featuring a partially hydrogenated azulene core. Azulene, a non-benzenoid aromatic system, consists of a fused cycloheptatrienyl and cyclopentadienyl ring. The (5R)-stereochemistry and substituents—a methyl group at position 8 and a prop-1-en-2-yl (isopropenyl) group at position 5—introduce steric and electronic effects critical to its physicochemical behavior.

Eigenschaften

CAS-Nummer |

821777-96-2 |

|---|---|

Molekularformel |

C14H18 |

Molekulargewicht |

186.29 g/mol |

IUPAC-Name |

(5R)-8-methyl-5-prop-1-en-2-yl-1,5,6,7-tetrahydroazulene |

InChI |

InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-5,9,12H,1,6-8H2,2-3H3/t12-/m1/s1 |

InChI-Schlüssel |

CKJKQWJNRILPEE-GFCCVEGCSA-N |

Isomerische SMILES |

CC1=C2CC=CC2=C[C@@H](CC1)C(=C)C |

Kanonische SMILES |

CC1=C2CC=CC2=CC(CC1)C(=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5R)-8-Methyl-5-(Prop-1-en-2-yl)-1,5,6,7-Tetrahydroazulen umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines substituierten Cycloheptadiens, gefolgt von funktionellen Gruppenmodifikationen, um die Methyl- und Prop-1-en-2-yl-Gruppen einzuführen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, wie z. B. Lewis-Säuren, und können hohe Temperaturen und Drücke beinhalten, um den Cyclisierungsprozess zu ermöglichen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (5R)-8-Methyl-5-(Prop-1-en-2-yl)-1,5,6,7-Tetrahydroazulen eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reaktantenkonzentrationen, und gewährleisten so hohe Ausbeuten und Reinheit des Endprodukts. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken, wie z. B. Gaschromatographie und Massenspektrometrie, hilft bei der Überwachung des Reaktionsverlaufs und der Optimierung des Produktionsprozesses.

Analyse Chemischer Reaktionen

Reaktionstypen

(5R)-8-Methyl-5-(Prop-1-en-2-yl)-1,5,6,7-Tetrahydroazulen kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Alkoholen oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Verbindung in gesättigtere Derivate umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Halogenierungsreaktionen können Reagenzien wie Brom (Br₂) oder Chlor (Cl₂) unter bestimmten Bedingungen verwenden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Ketone oder Alkohole ergeben, während die Reduktion gesättigtere Kohlenwasserstoffe erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (5R)-8-Methyl-5-(Prop-1-en-2-yl)-1,5,6,7-Tetrahydroazulen seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann die biologische Aktivität beispielsweise auf die Fähigkeit der Verbindung zurückzuführen sein, mit Enzymen oder Rezeptoren zu interagieren, ihre Aktivität zu modulieren und zu verschiedenen physiologischen Wirkungen zu führen. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten Derivat der Verbindung variieren.

Wirkmechanismus

The mechanism by which (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to monoterpenes like R-carvone (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, which shares the prop-1-en-2-yl substituent and (5R)-configuration . Key differences include:

- Core Ring System: The tetrahydroazulene scaffold vs. carvone’s cyclohexenone. The azulene-derived system introduces a larger, bicyclic framework with partial hydrogenation, which may influence rigidity and intermolecular interactions.

- Functional Groups : Carvone’s ketone group enhances polarity and hydrogen-bonding capacity, whereas the tetrahydroazulene lacks such groups, likely reducing solubility in polar solvents.

Stereochemical and Physicochemical Implications

- Stereoselectivity : Both compounds exhibit stereoselective effects. For example, R-carvone’s configuration influences its biological activity (e.g., mint flavor vs. S-carvone’s caraway aroma) . The (5R)-configuration in the tetrahydroazulene may similarly dictate interactions with biological targets, though specific studies are lacking.

- Membrane Interactions: highlights that monoterpenes like menthol and carvone modulate membrane microviscosity and curvature due to their hydrophobicity and stereochemistry. The tetrahydroazulene’s bicyclic structure may enhance lipid bilayer penetration compared to monocyclic analogs .

Table 1: Comparative Analysis of Key Features

| Feature | (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene | R-Carvone | α-Pinene |

|---|---|---|---|

| Core Structure | Bicyclic (tetrahydroazulene) | Monocyclic (cyclohexenone) | Bicyclic (pinane) |

| Key Functional Groups | Alkene (prop-1-en-2-yl), methyl | Ketone, prop-1-en-2-yl, methyl | Alkene, methyl |

| Stereochemical Centers | (5R) configuration | (5R) configuration | (1R,5R) configuration |

| Aromaticity | Partially hydrogenated (non-aromatic) | Non-aromatic | Non-aromatic |

| Potential Biological Role | Hypothesized membrane interaction | Flavorant, antimicrobial agent | Plant defense compound |

Biologische Aktivität

(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene is a sesquiterpene compound known for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The structural formula of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

| Study | Method | Findings |

|---|---|---|

| Cell-based assays | Inhibition of TNF-alpha production by 50% at 10 µM concentration. | |

| Animal models | Reduced paw edema in carrageenan-induced inflammation models. |

2. Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been reported to induce apoptosis in A-549 lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-549 | 12.5 | Induction of apoptosis via ROS generation and mitochondrial dysfunction. |

| SW-620 | 15.0 | Cell cycle arrest at the G2/M phase. |

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

Study on Anti-inflammatory Effects

In a recent study published in MDPI, the compound was tested for its ability to inhibit inflammation in a murine model. Results showed a significant reduction in inflammatory markers and histological improvements in treated groups compared to controls .

Anticancer Mechanism Exploration

A study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that it activates caspase pathways leading to apoptosis and inhibits cell migration and invasion through downregulation of matrix metalloproteinases (MMPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.